molecular formula C22H20ClN3O6S B12461231 2-[N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(3-nitrophenyl)acetamide

2-[N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(3-nitrophenyl)acetamide

Cat. No.: B12461231
M. Wt: 489.9 g/mol
InChI Key: WMNZJPAYCURHJZ-UHFFFAOYSA-N
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Description

2-[N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(3-nitrophenyl)acetamide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(3-nitrophenyl)acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The process may include:

    Nitration: Introduction of a nitro group into the aromatic ring.

    Sulfonation: Addition of a sulfonamide group.

    Acetylation: Introduction of an acetamide group.

Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety protocols, and implementing purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

2-[N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine.

    Reduction: The compound can be oxidized to form different products.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of various oxidized products.

Scientific Research Applications

2-[N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(3-nitrophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Used in the development of new materials or as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(3-nitrophenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • **2-[N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamido]-N-(3-nitrophenyl)acetamide
  • **this compound
  • **this compound

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H20ClN3O6S

Molecular Weight

489.9 g/mol

IUPAC Name

2-(3-chloro-4-methoxy-N-(4-methylphenyl)sulfonylanilino)-N-(3-nitrophenyl)acetamide

InChI

InChI=1S/C22H20ClN3O6S/c1-15-6-9-19(10-7-15)33(30,31)25(17-8-11-21(32-2)20(23)13-17)14-22(27)24-16-4-3-5-18(12-16)26(28)29/h3-13H,14H2,1-2H3,(H,24,27)

InChI Key

WMNZJPAYCURHJZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=C(C=C3)OC)Cl

Origin of Product

United States

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